N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate
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Overview
Description
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate is a complex organic compound with a unique structure that includes an indolium ion and an aniline derivative. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate typically involves the reaction of N-methylaniline with 1,3,3-trimethylindolium salt under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: An aniline derivative with similar structural features.
1,3,3-trimethylindolium salts: Compounds with an indolium ion structure.
Uniqueness
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate is unique due to its combination of an indolium ion and an aniline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
83949-76-2 |
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Molecular Formula |
C38H44N6O4S |
Molecular Weight |
680.9 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate |
InChI |
InChI=1S/2C19H22N3.H2O4S/c2*1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5(2,3)4/h2*5-14H,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
WQOQGLFLMFEYCB-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=N/N(C3=CC=CC=C3)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=N/N(C3=CC=CC=C3)C)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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